11-(6,20-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18(23),19,21-decaen-13-yl)benzo[b][1]benzazepine
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Overview
Description
5-((11bR)-9,14-Diiododinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-5H-dibenzo[b,f]azepine: is a complex organic compound that has garnered interest in various scientific fields. This compound is known for its unique structure, which includes a dioxaphosphepin ring fused with a dibenzoazepine moiety. It is primarily used in research related to life sciences and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((11bR)-9,14-Diiododinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-5H-dibenzo[b,f]azepine involves multiple steps. One common method includes the phosphination of 9,9-dimethylxanthene with bis(diethylamino)chlorophosphine, followed by the formation of disphosphonite with ®-2,2′-dihydroxy-1,1′-binaphthyl in the presence of catalytic tetrazole .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is typically synthesized in research laboratories under controlled conditions. The process involves maintaining an inert atmosphere and specific temperature conditions to ensure the stability and purity of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Solvents: Common organic solvents like methylene chloride, toluene, and THF are used in these reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Biology: In biological research, it serves as a useful organic compound for studying various biochemical processes .
Medicine: While direct medical applications are not extensively documented, the compound’s role in synthesizing other biologically active molecules suggests potential medicinal uses .
Industry: In the industrial sector, the compound is used in the synthesis of other complex organic molecules, including minor cannabinoid products of the Cannabis plant .
Mechanism of Action
The mechanism of action of 5-((11bR)-9,14-Diiododinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-5H-dibenzo[b,f]azepine involves its role as a chiral ligand. It facilitates various catalytic processes by forming complexes with metal ions, which then participate in asymmetric hydrogenation, hydroformylation, and other reactions . The molecular targets and pathways involved include interactions with prochiral ketones and other substrates in asymmetric synthesis .
Comparison with Similar Compounds
5-((11bR)-5H-Dibenz[b,f]azepine-dinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-yl): Another chiral phosphine ligand used in enantioselective synthesis.
(11bR)-2,6-Bis(diphenylphosphino)-N,N-dimethyldinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-amine: Used in the stereoselective preparation of aminoesters.
Properties
IUPAC Name |
11-(6,20-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18(23),19,21-decaen-13-yl)benzo[b][1]benzazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H20I2NO2P/c35-25-13-15-27-23(19-25)11-17-31-33(27)34-28-16-14-26(36)20-24(28)12-18-32(34)39-40(38-31)37-29-7-3-1-5-21(29)9-10-22-6-2-4-8-30(22)37/h1-20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHSEEROYQFCPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2P4OC5=C(C6=C(C=C5)C=C(C=C6)I)C7=C(O4)C=CC8=C7C=CC(=C8)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H20I2NO2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
759.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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